

Application Notes and Protocols for 16,23-Oxidoalisol B

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Compound of Interest

Compound Name: 16,23-Oxidoalisol B

Cat. No.: B1240982

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Introduction

16,23-Oxidoalisol B is a naturally occurring protostane-type triterpenoid found predominantly in plants of the *Alisma* genus, such as *Alisma orientale* and *Alisma gramineum*[1][2]. These compounds are of significant interest to researchers due to their diverse and potent biological activities, including potential antitumor and vasorelaxant properties[2][3]. This document provides a detailed overview of **16,23-Oxidoalisol B**, with a focus on its isolation from natural sources, as a step-by-step total chemical synthesis protocol is not extensively documented in publicly available scientific literature. The methodologies presented are geared towards researchers in natural product chemistry, pharmacology, and drug development.

Compound Profile: 16,23-Oxidoalisol B

The key properties of **16,23-Oxidoalisol B** are summarized in the table below for easy reference.

Property	Value
IUPAC Name	(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-(2-((R)-5-methyl-5-(oxiran-2-yl)tetrahydrofuran-2-yl)ethyl)-1-(propan-2-yl)hexadecahydrophenanthro[2,1-b]furan-5(3H)-one
Molecular Formula	C ₃₀ H ₄₆ O ₄
Molecular Weight	470.69 g/mol
CAS Number	169326-06-1
Compound Type	Protostane-Type Triterpenoid
Natural Sources	Alisma orientale, Alisma gramineum[1][2]
Reported Activities	Antitumor, Vasorelaxant[2][3]

Experimental Protocols

Protocol 1: Isolation and Purification of 16,23-Oxidoalisol B from Alisma Rhizomes

This protocol details a general procedure for the extraction and chromatographic separation of **16,23-Oxidoalisol B** from dried plant material.

1. Materials and Reagents

- Dried and powdered rhizomes of *Alisma orientale* or *Alisma gramineum*
- Methanol (ACS grade)
- Ethanol (95%)
- n-Hexane
- Ethyl acetate
- Silica gel (for column chromatography, 70-230 mesh)

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Rotary evaporator
- Chromatography columns
- High-Performance Liquid Chromatography (HPLC) system with a C18 column

2. Extraction Procedure

- Macerate 1 kg of dried, powdered *Alisma* rhizomes in 10 L of 95% ethanol at room temperature for 72 hours.
- Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
- Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane and ethyl acetate.
- Collect the ethyl acetate fraction, which will contain the majority of the triterpenoids, and evaporate the solvent to dryness.

3. Chromatographic Purification

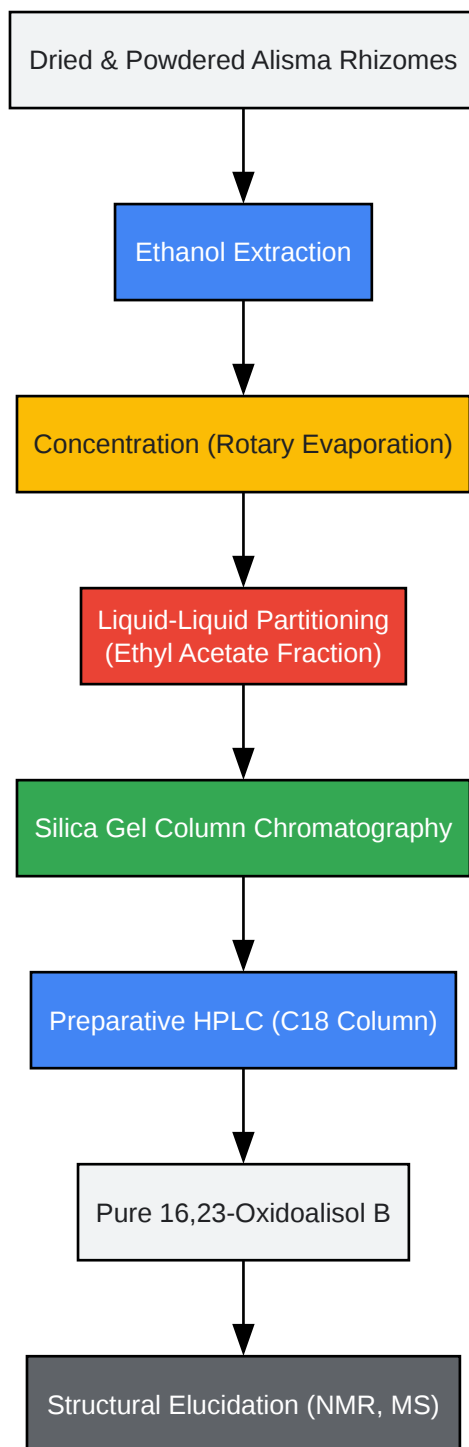
- Subject the dried ethyl acetate fraction to silica gel column chromatography.
- Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).
- Collect fractions based on TLC (Thin Layer Chromatography) analysis and pool fractions with similar profiles.
- Fractions containing **16,23-Oxidoalisol B** are often found in the mid-to-high polarity range.
- Further purify the enriched fractions using preparative HPLC on a C18 column with a mobile phase consisting of a gradient of acetonitrile and water[1].

- Monitor the elution at a suitable wavelength (e.g., 208 nm) and collect the peak corresponding to **16,23-Oxidoalisol B**.
- Evaporate the solvent from the collected fraction to yield the purified compound.
- Confirm the structure and purity using spectroscopic methods such as NMR (^1H , ^{13}C) and Mass Spectrometry[1].

Visualizations

The following diagrams illustrate the experimental workflow for isolation and the logical structure of the target compound.

Workflow for Isolation of 16,23-Oxidoalisol B



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Caption: A general workflow for the extraction and purification of **16,23-Oxidoalisol B**.

Caption: Logical relationship diagram of the core structural motifs in **16,23-Oxidoalisol B**.

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